molecular formula C20H21N3O3 B14983004 2-(4-ethylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide

2-(4-ethylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide

Cat. No.: B14983004
M. Wt: 351.4 g/mol
InChI Key: MXZJXLJMSQLYBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-ethylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a nitrile oxide under appropriate conditions.

    Coupling with 4-ethylphenol: The oxadiazole intermediate is then coupled with 4-ethylphenol using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Amidation: The final step involves the amidation of the resulting product with propanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and oxadiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-ethylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Materials Science: The compound is explored for its use in the development of novel polymers and materials with unique properties.

    Agrochemicals: It is investigated for its potential as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways, microbial cell walls, or cancer cell proliferation.

    Pathways Involved: It may inhibit key enzymes or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-ethylphenoxy)-5-methylaniline
  • 2-(4-ethylphenoxy)-N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]propanamide

Uniqueness

2-(4-ethylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide is unique due to its specific substitution pattern and the presence of both phenoxy and oxadiazole moieties, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

2-(4-ethylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide

InChI

InChI=1S/C20H21N3O3/c1-4-15-7-11-17(12-8-15)25-14(3)18(24)21-20-22-19(26-23-20)16-9-5-13(2)6-10-16/h5-12,14H,4H2,1-3H3,(H,21,23,24)

InChI Key

MXZJXLJMSQLYBF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OC(C)C(=O)NC2=NOC(=N2)C3=CC=C(C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.